2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications
Compounds incorporating the sulfamoyl moiety, similar to the one , have shown promising results as antimicrobial agents. A study by Darwish et al. (2014) synthesized new heterocyclic compounds, including thiazole derivatives, demonstrating significant in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimalarial and Antiviral Properties
Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and potential as COVID-19 drugs. The study highlighted the effectiveness of these compounds, especially those with quinoxaline moiety, against malaria and COVID-19 (Fahim & Ismael, 2021).
Anticonvulsant Activity
Farag et al. (2012) synthesized derivatives of sulfonamide thiazole moieties, assessing their anticonvulsant activity. Certain compounds provided significant protection against picrotoxin-induced convulsions (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).
PI3K/mTOR Inhibition for Cancer Treatment
Stec et al. (2011) explored the use of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide as an inhibitor of PI3Kα and mTOR, which are critical in cancer treatment (Stec, Andrews, Booker, Caenepeel, Freeman, Jiang, Liao, McCarter, Mullady, San Miguel, Subramanian, Tamayo, Wang, Yang, Zalameda, Zhang, Hughes, & Norman, 2011).
Carbonic Anhydrase Inhibition
Carta et al. (2017) investigated sulfonamide inhibitors, including thiazolylsulfonamides, for their inhibitory action against carbonic anhydrase isoforms. These findings have implications for treating conditions like cancer, obesity, and epilepsy (Carta, Birkmann, Pfaff, Buschmann, Schwab, Zimmermann, Maresca, & Supuran, 2017).
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUMGUIPIPZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.